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Compound of Interest

Compound Name: 3-Fluoro-5-methoxypyridine

Cat. No.: B1394210 Get Quote

An In-Depth Technical Guide to Sitagliptin (CAS 136844-49-4)

Introduction
Sitagliptin, identified by CAS number 136844-49-4, is a potent and selective oral

antihyperglycemic agent used for the management of type 2 diabetes mellitus (T2DM).[1][2] It

belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[3][4][5] Approved by the

FDA on October 16, 2006, Sitagliptin represented a novel therapeutic approach at the time of

its introduction, targeting the incretin system to improve glycemic control.[4] It works by

enhancing the body's natural ability to lower blood glucose levels when they are elevated,

particularly after meals.[1][6] This guide provides a comprehensive technical overview of

Sitagliptin, covering its physicochemical properties, synthesis, mechanism of action, analytical

methodologies, and key preclinical and clinical findings.

Physicochemical Properties
Sitagliptin is a triazolopyrazine derivative with a complex chemical structure that is key to its

specific biological activity.[4] It is typically used as its phosphate salt to improve stability and

solubility. The fundamental properties of the base compound are detailed below.

Chemical Structure
Caption: Chemical structure of Sitagliptin.

Table 1: Physicochemical Properties of Sitagliptin
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Property Value Reference(s)

CAS Number 136844-49-4 N/A

IUPAC Name

(3R)-3-amino-1-[3-

(trifluoromethyl)-5,6,7,8-

tetrahydro-[1][3][6]triazolo[4,3-

a]pyrazin-7-yl]-4-(2,4,5-

trifluorophenyl)butan-1-one

[7]

Molecular Formula C₁₆H₁₅F₆N₅O [7]

Molecular Weight 407.31 g/mol [7]

Appearance
White to off-white crystalline,

non-hygroscopic powder
[8]

Solubility

Soluble in water and N,N-

Dimethyl formamide; slightly

soluble in methanol; very

slightly soluble in ethanol,

acetone, and acetonitrile;

insoluble in isopropanol and

isopropyl acetate.

[8]

pKa 7.7 [8]

BCS Class
Class I (High Solubility, High

Permeability)
[8]

Synthesis and Characterization
The industrial synthesis of Sitagliptin has evolved significantly, moving towards more efficient

and environmentally friendly processes. A critical challenge in its synthesis is the

stereoselective creation of the β-amino acid moiety, which contains the molecule's chiral center.

[9]

Synthetic Pathways
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First-Generation Synthesis: Early methods involved an eight-step process starting from an

achiral β-keto ester. Chirality was introduced via ruthenium-catalyzed asymmetric

hydrogenation to form a β-hydroxy acid. This intermediate was then converted through

several steps into the final Sitagliptin molecule, with an overall yield of about 52%.[9][10]

Second-Generation "Green" Synthesis: A more advanced, cost-effective process was

developed to reduce waste and improve efficiency. This route features a three-step, one-pot

synthesis of a key dehydrositagliptin intermediate, which is isolated in high yield and purity.

[11] The crucial step is the highly enantioselective hydrogenation of this enamine

intermediate using a Rh(I)/t-Bu JOSIPHOS catalyst, affording Sitagliptin with excellent optical

purity.[11] This "green" synthesis significantly reduces waste, completely eliminates aqueous

waste streams, and achieves an overall isolated yield of up to 65%.[11]

A key intermediate in the synthesis is 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][3][6]triazolo[4,3-

a]pyrazine Hydrochloride (CAS 762240-92-6), which serves as the foundational heterocyclic

core of the molecule.[12] The high purity of this intermediate is essential for efficient coupling

reactions and minimizing impurities in the final active pharmaceutical ingredient (API).[12]

Analytical Characterization
A variety of analytical methods are employed for the quantification and quality control of

Sitagliptin in bulk form, pharmaceutical formulations, and biological matrices.[8][13] These

methods are crucial for ensuring the identity, purity, and stability of the drug.

UV-Spectrophotometry: This is a simple and cost-effective method for the determination of

Sitagliptin in pure and tablet dosage forms.[7][14] The molecule exhibits a characteristic

absorption maximum (λmax) at approximately 267 nm.[7]

High-Performance Liquid Chromatography (RP-HPLC): HPLC is a widely used technique for

the separation, identification, and quantification of Sitagliptin. Reverse-phase methods using

a C18 column are common.[2]

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC methods have been

developed for the estimation of Sitagliptin, often in combination with other drugs like

metformin.[7][8]
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Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and LC-MS/MS are highly

sensitive and selective methods used for determining Sitagliptin concentrations in biological

fluids, which is essential for pharmacokinetic studies.[8][13]

Mechanism of Action
Sitagliptin exerts its therapeutic effect by modulating the incretin pathway, a key physiological

system for glucose homeostasis.[1][3]

The Incretin System
In response to food intake, the gut releases incretin hormones, primarily glucagon-like peptide-

1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][6] These hormones play

a crucial role in regulating blood glucose by:

Enhancing glucose-dependent insulin secretion from pancreatic β-cells.[1]

Suppressing glucagon release from pancreatic α-cells, which in turn reduces hepatic glucose

production.[1]

The action of these incretin hormones is normally short-lived, as they are rapidly inactivated

and degraded by the enzyme dipeptidyl peptidase-4 (DPP-4).[1][5]

DPP-4 Inhibition
Sitagliptin is a potent and competitive inhibitor of the DPP-4 enzyme.[3][6][7] By blocking DPP-

4, Sitagliptin prevents the breakdown of GLP-1 and GIP, thereby increasing the circulating

levels and prolonging the activity of these active incretin hormones.[1][6] This enhancement of

the incretin system leads to improved glycemic control in patients with T2DM.[6] A key feature

of this mechanism is its glucose-dependent nature; insulin release is stimulated and glucagon

is suppressed primarily when blood glucose levels are high, which minimizes the risk of

hypoglycemia.[1][3]
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Caption: Mechanism of action of Sitagliptin via DPP-4 inhibition.

In Vitro and In Vivo Evaluation
The efficacy and safety of Sitagliptin have been established through extensive preclinical and

clinical studies.

Preclinical Studies
Preclinical toxicity studies were conducted in multiple animal species, including rats, mice,

dogs, and monkeys, often at exposures far exceeding those in humans.[15] These studies,

lasting up to two years, showed no evidence that high doses of Sitagliptin resulted in treatment-

related acute pancreatitis or other adverse changes in the pancreas.[15][16][17] In diabetic

rodent models, treatment with a Sitagliptin analogue for 2-3 months was shown to improve

glycemic parameters (HbA1c, fasting and postprandial glucose) and lipid profiles.[18]

Clinical Efficacy and Safety
In clinical trials involving thousands of patients with T2DM, Sitagliptin has demonstrated

significant efficacy in improving glycemic control.[16]

Glycemic Control: As a monotherapy, Sitagliptin has been shown to lower HbA1c levels by

approximately 0.7% to 0.94% compared to placebo.[3][18] It is also effective at reducing both

fasting and postprandial glucose levels.[18]
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Combination Therapy: Sitagliptin is widely used as an add-on therapy with other oral

antidiabetic agents like metformin and pioglitazone, showing improved glycemic control in

patients inadequately managed by monotherapy.[4][18]

Weight Neutrality: Unlike some other classes of antidiabetic drugs, Sitagliptin is weight

neutral and does not cause weight gain.[3][6][18]

Hypoglycemia Risk: When used as monotherapy or in combination with metformin,

Sitagliptin has a low incidence of hypoglycemia, comparable to that of a placebo.[6] The risk

can increase when it is combined with agents known to cause hypoglycemia, such as

sulphonylureas or insulin.[5]

Pancreatitis: Following postmarketing reports of pancreatitis with various incretin-based

therapies, extensive analysis of controlled clinical trial data was performed. A pooled analysis

of 19 trials with over 10,000 patients found similar incidence rates of pancreatitis in patients

treated with Sitagliptin compared to those not treated with Sitagliptin (0.08 vs. 0.10 events

per 100 patient-years, respectively).[15][16][17] These data do not indicate an increased risk

of pancreatitis associated with Sitagliptin use.[15][16][17][19]

Common side effects reported in clinical trials include headaches, swelling of the legs, and

upper respiratory tract infections.[3]

Experimental Protocol: UV-Spectrophotometric
Quantification
This protocol outlines a standard method for the quantitative analysis of Sitagliptin in a bulk

drug sample, adapted from published methodologies.[7]

Objective: To determine the concentration of Sitagliptin in a sample using UV-Vis Spectroscopy.

Materials:

Sitagliptin reference standard

Methanol (HPLC grade)

Volumetric flasks (100 mL, 10 mL)
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Pipettes

Double beam UV-Vis Spectrophotometer

Methodology:

Preparation of Standard Stock Solution (1000 µg/mL):

Accurately weigh 100 mg of Sitagliptin reference standard.

Transfer the standard to a 100 mL volumetric flask.

Dissolve and dilute to volume with methanol. Mix thoroughly.

Preparation of Working Standard Solution (100 µg/mL):

Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.

Dilute to volume with methanol and mix.

Determination of Absorption Maximum (λmax):

Pipette 1 mL of the working standard solution into a 10 mL volumetric flask and dilute with

methanol to obtain a concentration of 10 µg/mL.

Scan this solution in the UV spectrophotometer over a range of 200-400 nm against a

methanol blank.

Determine the wavelength of maximum absorbance (λmax). This is expected to be around

267 nm.[7]

Preparation of Calibration Curve:

From the working standard solution (100 µg/mL), prepare a series of dilutions in 10 mL

volumetric flasks to obtain concentrations in a linear range (e.g., 20, 30, 40, 50, 60 µg/mL).

[7]

Measure the absorbance of each solution at the predetermined λmax.
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Plot a graph of absorbance versus concentration. Perform linear regression analysis to

determine the correlation coefficient (R²) and the equation of the line (y = mx + c).

Analysis of Sample Solution:

Prepare a solution of the unknown Sitagliptin sample in methanol with an expected

concentration that falls within the calibration range.

Measure the absorbance of the sample solution at λmax.

Calculate the concentration of Sitagliptin in the sample using the regression equation from

the calibration curve.

1. Prepare Standard Stock Solution
(100mg in 100mL Methanol)

2. Prepare Working Standard
(10mL Stock to 100mL)

3. Determine λmax
(Scan 10µg/mL solution)

4. Prepare Calibration Standards
(e.g., 20-60 µg/mL)

5. Measure Absorbance of Standards

6. Plot Calibration Curve
(Absorbance vs. Concentration)

9. Calculate Concentration
(Using regression equation)

7. Prepare Unknown Sample Solution

8. Measure Absorbance of Sample at λmax

Click to download full resolution via product page
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Caption: Workflow for UV-Spectrophotometric quantification of Sitagliptin.

Conclusion
Sitagliptin (CAS 136844-49-4) is a cornerstone of modern therapy for type 2 diabetes mellitus.

Its well-defined mechanism of action as a DPP-4 inhibitor provides a glucose-dependent

means of improving glycemic control, which translates to a low intrinsic risk of hypoglycemia

and a neutral effect on body weight. Advances in its chemical synthesis have made its

production more efficient and environmentally sustainable. Supported by a robust portfolio of

preclinical and clinical data, Sitagliptin remains a vital tool for researchers, scientists, and

clinicians in the ongoing effort to manage T2DM effectively and safely.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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